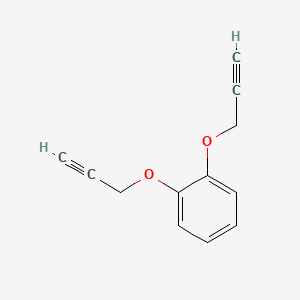
1,2-Bis(prop-2-yn-1-yloxy)benzene
Übersicht
Beschreibung
1,2-Bis(prop-2-yn-1-yloxy)benzene, also known as bis-propargyl benzene, is a chemical compound that belongs to the class of heterocyclic compounds. It is an aromatic compound with a molecular formula of C10H10O2 and a molecular weight of 162.17 g/mol. Bis-propargyl benzene is a colorless liquid that has a boiling point of 182-183°C and a melting point of -20°C. It is soluble in ethanol and methanol, and insoluble in water.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Crystal Engineering
1,2-Bis(prop-2-yn-1-yloxy)benzene and its derivatives have been studied extensively in the field of structural analysis and crystal engineering. The compound 3-(Prop-2-yn-1-yloxy)phthalonitrile, for instance, shows a nearly coplanar structure with significant C—H⋯N interactions, which are crucial in forming supramolecular tapes in crystal structures (Jan et al., 2013). Similarly, the protonated benzimidazole moiety derived from related compounds has been utilized as a synthon for crystal engineering, demonstrating its value in creating structured lattices (Matthews et al., 2003).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of new heterocyclic systems have been explored using derivatives of this compound. These studies have led to the creation of compounds with potential broad-spectrum activity, exemplified by the synthesis of triazole-isoxazoline derivatives from eugenol (Taia et al., 2020). This underlines the compound's role in advancing synthetic organic chemistry.
Catalysis and Chemical Reactions
This compound derivatives have also been utilized in catalysis and various chemical reactions. For instance, studies on alkoxycarbonylation of alkenes have used catalysts based on related bis(phosphanyl)methyl benzene compounds, demonstrating high efficiency and activity in transforming alkenes into versatile ester products (Dong et al., 2017). This highlights the compound's role in enhancing industrial catalytic processes.
Molecular Wire and Electronic Applications
In the field of materials science, particularly in the development of molecular wires and electronic applications, derivatives of this compound have shown promise. The oxidation processes and the states of such compounds have been studied, which is crucial for understanding their application in electronic devices (Sakamoto et al., 2003).
Polymer and Material Synthesis
The compound has also found applications in the synthesis of polymers and materials. For example, the synthesis of aromatic polyamides using derivatives of this compound has been explored, resulting in materials with significant tensile strength and thermal stability (Yang et al., 1996). These findings are pivotal for the development of new high-performance materials.
Safety and Hazards
The safety data sheet for “1,2-Bis(prop-2-yn-1-yloxy)benzene” indicates that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
1,2-Bis(prop-2-yn-1-yloxy)benzene and its derivatives have been observed to exhibit a range of biological activities, including antimicrobial, antitumor, anti-HIV, DNA scavenging inhibitors, anti-proliferating, anti-obesity, and central nervous system activities . The specific targets of these actions are likely diverse and depend on the particular derivative and biological context.
Mode of Action
The compound’s mode of action is primarily through its alkynyl groups. These groups are highly reactive and provide a basis for the click reaction . This reactivity allows the compound to interact with its targets, leading to various changes in the target molecules.
Biochemical Pathways
This compound is an intermediate in the synthesis of triazole via Huigen dipolar cycloaddition method using click chemistry . Terminal alkynes, such as those present in this compound, provide an efficient method for the synthesis of triazole .
Pharmacokinetics
The compound’s biological effects suggest it is likely absorbed and distributed in the body to some extent .
Result of Action
The compound and its derivatives have shown significant biological effects. For example, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene was found to be the most active compound against the urease enzyme, with a percentage inhibition of 82.00±0.09 at 100 µg/mL . Additionally, 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene was found to be a potent antibacterial against Bacillus subtillus .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of differently substituted phenol and aniline derivatives can affect the reaction of the compound with propargyl bromide . Additionally, the solvent used can also impact the reaction, with aprotic polar solvents favoring SN2 type reactions .
Eigenschaften
IUPAC Name |
1,2-bis(prop-2-ynoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-3-9-13-11-7-5-6-8-12(11)14-10-4-2/h1-2,5-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJKMOLQDOVRQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1OCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501301814 | |
| Record name | 1,2-Bis(2-propyn-1-yloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501301814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5651-91-2 | |
| Record name | 1,2-Bis(2-propyn-1-yloxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5651-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Bis(2-propyn-1-yloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501301814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




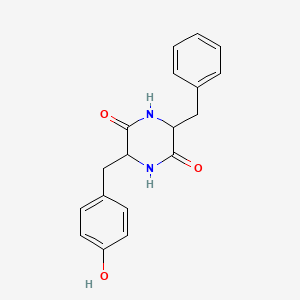
![3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B3037644.png)
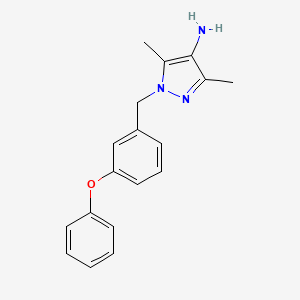
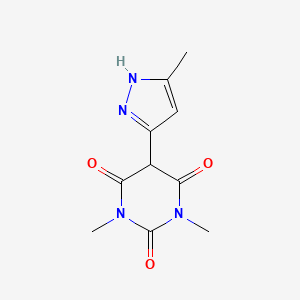

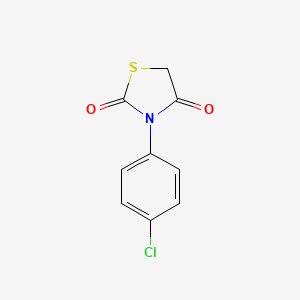
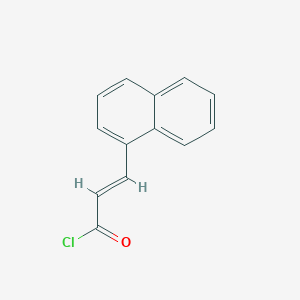
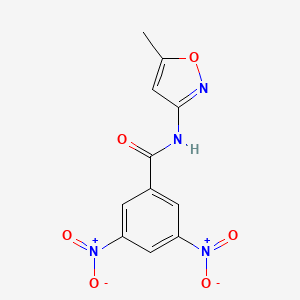
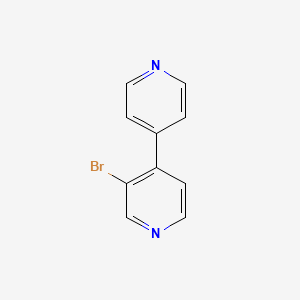
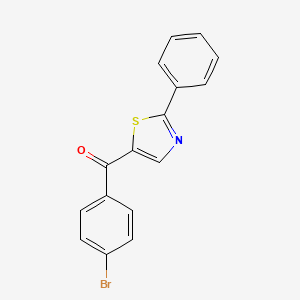


![3-Bromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3037664.png)